4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene
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Overview
Description
4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromine atom, a fluorine atom, and a cyclohexyloxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Cyclohexyloxy Group Introduction: The cyclohexyloxy group can be attached through an etherification reaction, where cyclohexanol reacts with the brominated and fluorinated benzene derivative in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Coupling: Palladium catalysts (Pd) and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Products with oxidized aromatic rings or side chains.
Coupling: Biaryl or diaryl compounds resulting from the coupling reactions.
Scientific Research Applications
4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Molecular Targets and Pathways:
Enzymes: It can act as an inhibitor or activator of specific enzymes.
Receptors: It may bind to receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
4-Bromo-1-(cyclohexyloxy)benzene: Lacks the fluorine atom, leading to different reactivity and properties.
4-Bromo-2-fluorobenzene: Lacks the cyclohexyloxy group, affecting its solubility and interactions.
1-(Cyclohexyloxy)-2-fluorobenzene: Lacks the bromine atom, altering its potential for substitution reactions.
Uniqueness: 4-Bromo-1-(cyclohexyloxy)-2-fluorobenzene is unique due to the combination of bromine, fluorine, and cyclohexyloxy groups on the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable in various applications.
Properties
IUPAC Name |
4-bromo-1-cyclohexyloxy-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJFRHSIVSDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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